2-Methyl-1,5-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-1,5-naphthyridine derivatives and related compounds involves several innovative approaches. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine has been synthesized from 2-methylpyrazine through a multi-step reaction involving condensation, elimination, addition, and protection group strategies, confirmed by 1H-NMR, 13C-NMR, elemental analysis, and MS (Teng Da-wei, 2010). Additionally, a catalyst-free, pseudo-five-component synthesis in water has been developed for 1,2-dihydro[1,6]naphthyridines, highlighting a green chemistry approach (C. Mukhopadhyay, Paramita Das, R. Butcher, 2011).
Molecular Structure Analysis
The molecular structure and electronic properties of 2-Methyl-1,5-naphthyridine derivatives have been extensively studied. For instance, DFT calculations, electronic structure, and NLO analysis have been performed for novel derivatives, showing detailed insights into their geometric and electronic configurations (S. A. Halim, M. Ibrahim, 2017).
Chemical Reactions and Properties
Naphthyridines undergo various chemical reactions, leading to a wide range of derivatives with interesting properties. Silver-catalyzed tandem synthesis has been utilized for the efficient construction of highly functionalized naphthyridines, demonstrating the versatility of these compounds in chemical synthesis (A. Verma et al., 2013).
Physical Properties Analysis
The physical properties of 2-Methyl-1,5-naphthyridine and its derivatives, such as thermal stability and phase transition temperatures, have been characterized, showing their robustness and potential for various applications (Kunyan Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds are closely related to their molecular structure, with functionalities affecting their reactivity, electronic properties, and potential applications in organic electronics and photonics. The synthesis and properties of ruthenium (II) complexes bearing 1,8-naphthyridine ligands, for example, highlight the utility of these compounds in coordination chemistry and materials science (T. Koizumi, Takashi Tomon, Koji Tanaka, 2005).
Scientific Research Applications
1. Synthesis and Catalysis
2-Methyl-1,5-naphthyridine is involved in various synthetic processes. For example, it has been used in the synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium, highlighting an eco-friendly approach to naphthyridine synthesis (Mukhopadhyay et al., 2011). Additionally, its role in the asymmetric ruthenium-catalyzed hydrogenation of naphthyridine derivatives, leading to the creation of chiral 1,5-diaza-cis-decalins, demonstrates its importance in enantioselective synthesis (Zhang et al., 2015).
2. Material Chemistry and Ligand Design
In material chemistry, 2-Methyl-1,5-naphthyridine has been employed as a linker in the construction of bridging ligands and their corresponding Ru(II) complexes, showcasing its utility in the design of complex inorganic molecules (Singh & Thummel, 2009).
3. Fluorescence and Photonics
Its derivatives have been synthesized with unique structures, displaying red-fluorescence emissions and two-photon absorption, highlighting its potential in the field of photonics and as fluorescent probes (Li et al., 2012).
4. Biological Interactions and DNA Binding
2-Methyl-1,5-naphthyridine derivatives have shown significant effects on binding affinity to cytosine opposite an AP site in DNA duplexes, suggesting their potential use in studying DNA interactions and possibly in drug design (Sato et al., 2009).
Safety And Hazards
Future Directions
1,8-Naphthyridines, a class of compounds that includes 2-Methyl-1,5-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applications in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest to the synthetic community .
properties
IUPAC Name |
2-methyl-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHWEDXEGNASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343323 | |
Record name | 2-Methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,5-naphthyridine | |
CAS RN |
7675-32-3 | |
Record name | 2-Methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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